molecular formula C7H8BrNOS B6358811 5-Bromo-2-methoxy-3-(methylthio)pyridine CAS No. 1780085-57-5

5-Bromo-2-methoxy-3-(methylthio)pyridine

Cat. No.: B6358811
CAS No.: 1780085-57-5
M. Wt: 234.12 g/mol
InChI Key: QDWBSOCIIRLIQE-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C7H8BrNOS. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a methylthio group at the 3-position. This compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-methoxy-3-(methylthio)pyridine is the somatostatin sst 3 receptor . This compound is used as a building block for the synthesis of a potent and selective antagonist for this receptor . The somatostatin sst 3 receptor plays a crucial role in numerous biological processes, including the inhibition of hormone and neurotransmitter release.

Mode of Action

This compound interacts with its target, the somatostatin sst 3 receptor, by binding to it and acting as an antagonist This means it blocks the action of the receptor, preventing it from carrying out its normal function

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the somatostatin sst 3 receptor . By acting as an antagonist, this compound can disrupt the normal functioning of these pathways, leading to downstream effects that can alter cellular processes. The specific pathways and their downstream effects are complex and may vary depending on the cellular context.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its antagonistic effect on the somatostatin sst 3 receptor . By blocking this receptor, the compound can alter hormone and neurotransmitter release, potentially leading to a variety of physiological effects. The exact outcomes would likely depend on the specific cellular and systemic context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-(methylthio)pyridine typically involves the bromination of 2-methoxy-3-(methylthio)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-3-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-methoxy-3-(methylthio)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridine
  • 3-Bromo-5-(methylthio)pyridine
  • 2-Bromo-5-(methylthio)pyridine

Uniqueness

5-Bromo-2-methoxy-3-(methylthio)pyridine is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both a bromine atom and a methylthio group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-methoxy-3-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-10-7-6(11-2)3-5(8)4-9-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWBSOCIIRLIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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